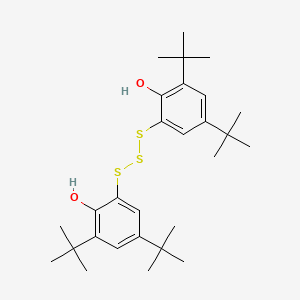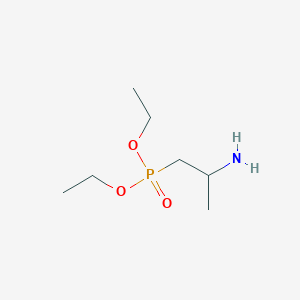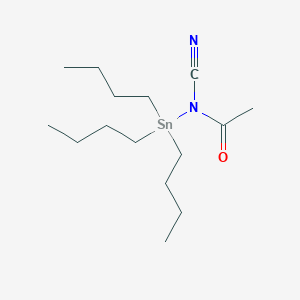
2,2'-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a trisulfane linkage between two phenolic groups, each substituted with tert-butyl groups at the 4 and 6 positions. This structure imparts specific chemical properties that make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) typically involves the reaction of 4,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of elemental sulfur or sulfur dichloride in the presence of a base to facilitate the formation of the trisulfane linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
化学反应分析
Types of Reactions
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The trisulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding thiols or disulfides.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
科学研究应用
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways involving sulfur.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized as an additive in polymers and lubricants to enhance stability and performance.
作用机制
The mechanism of action of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, while the trisulfane linkage can undergo redox reactions to further mitigate oxidative stress.
Pathway Modulation: The compound can influence signaling pathways related to inflammation and cellular stress responses, potentially through its interaction with enzymes and receptors involved in these processes.
相似化合物的比较
2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol) can be compared with other similar compounds to highlight its uniqueness:
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Lacks the trisulfane linkage, resulting in different chemical properties and applications.
4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a disulfide linkage instead of a trisulfane, affecting its reactivity and stability.
2,2’-Methylenebis(4,6-di-tert-butylphenol): Features a methylene bridge, leading to distinct antioxidant and chemical behavior.
These comparisons underscore the unique structural and functional attributes of 2,2’-(Trisulfane-1,3-diyl)bis(4,6-di-tert-butylphenol), making it a valuable compound in various scientific and industrial contexts.
属性
CAS 编号 |
40026-99-1 |
|---|---|
分子式 |
C28H42O2S3 |
分子量 |
506.8 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S3/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-33-32-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI 键 |
QLPPGPHFVAVGOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SSSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)






![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)
